

Technical Guide: Potassium Palmitate (1-13C) – Characterization & Application

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Compound of Interest

Compound Name: Potassium palmitate, 1-C-13

CAS No.: 201612-58-0

Cat. No.: B1324541

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Executive Summary

Potassium Palmitate 1-13C (C16:0) is a stable isotope-labeled fatty acid salt used primarily to trace lipid metabolism, specifically

-oxidation flux and de novo lipogenesis. Unlike the free acid form, the potassium salt offers improved aqueous solubility, though it remains amphiphilic and prone to micelle formation. This guide provides a rigorous technical breakdown of its physicochemical properties, isotopic purity verification, and the critical "BSA-Complexing" protocol required for biological application.

Part 1: Physicochemical Characterization

Molecular Weight & Formula

Accurate stoichiometry is vital for metabolic flux analysis (MFA). Researchers often conflate the free acid MW with the salt MW, leading to concentration errors.

Parameter	Unlabeled Potassium Palmitate	1-13C Potassium Palmitate
Chemical Formula		
Monoisotopic Mass	294.196 Da	295.199 Da
Average Mol.[1] Weight	294.51 g/mol	295.52 g/mol
CAS Number	2624-31-9 (Unlabeled)	201612-58-0 (Labeled)
Appearance	White crystalline powder	White crystalline powder

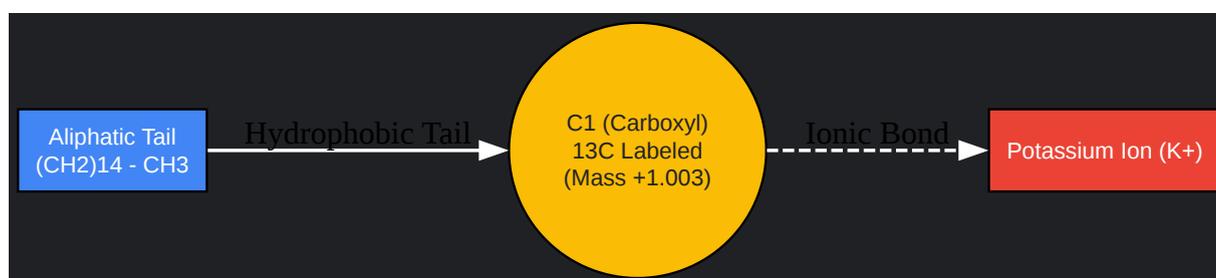
Critical Note on Weighing: When adapting protocols designed for Sodium Palmitate (MW ~279 g/mol) or free Palmitic Acid (MW ~256 g/mol), you must recalculate the mass required to achieve the same molarity using the Potassium Palmitate 1-13C MW (295.52 g/mol).

Structural Visualization

The Carbon-13 label is located at the carboxyl group (C1). This position is critical because during the first cycle of

-oxidation, this carbon is cleaved as

C-Acetyl-CoA, entering the TCA cycle immediately.



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Figure 1: Structural representation of Potassium Palmitate 1-13C, highlighting the specific labeling position at the hydrophilic head.

Part 2: Isotopic Purity & Enrichment Analysis

Defining Purity

Commercial standards typically guarantee

99 atom %

C. This means 99% of the molecules contain a

C at the C1 position.

Mass Spectrometry Verification (GC-MS / LC-MS)

To validate isotopic purity before experimentation, Mass Spectrometry is the gold standard.

- Method: Negative Ion Mode (LC-MS) or derivatization to methyl ester (GC-MS).
- Observation:
 - Unlabeled (M): Dominant peak at m/z 255.2 (Palmitate anion).
 - Labeled (M+1): Dominant peak at m/z 256.2.
- Calculation:

Proton Decoupled ^{13}C -NMR

While MS measures mass shift, NMR confirms position.

- Signal: A highly enhanced singlet peak at ~184 ppm (carboxyl carbon region) confirms the label is exclusively at C1.

Part 3: Preparation Protocol (The BSA Complex)

The Challenge: Potassium palmitate is a soap.[2] In aqueous culture media (pH 7.4), it forms micelles at concentrations >20-50

M, which are toxic to cells and unavailable for metabolic uptake. The Solution: Conjugation to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) at a molar ratio of 6:1 (Palmitate:BSA).[3]

Reagents

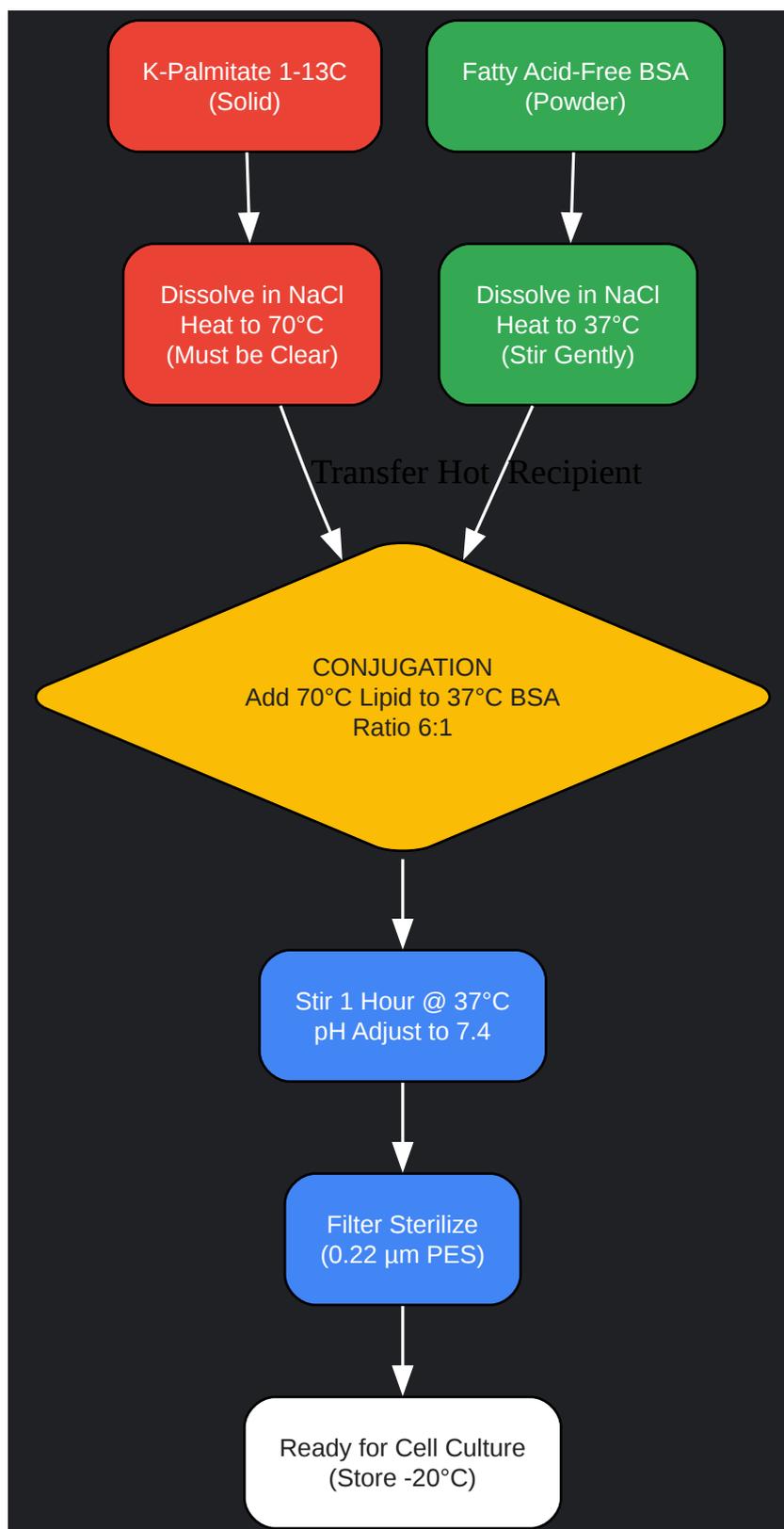
- Potassium Palmitate 1-13C (Solid)
- Ultra-Fatty Acid-Free BSA (Lyophilized powder)
- 150 mM NaCl solution (Saline)

Step-by-Step Workflow

Note: This protocol is adapted from the "Seahorse" standard but corrected for Potassium Palmitate MW.

- Prepare BSA Vehicle (Pre-warm):
 - Dissolve BSA in 150 mM NaCl to a concentration of 0.17 mM (approx 11.3 g/L).
 - Stir at 37°C. Do not overheat BSA or it will denature.
- Solubilize Potassium Palmitate (The "Hot" Step):
 - Weigh Potassium Palmitate 1-13C to achieve a 1 mM final concentration (when mixed).
 - Dissolve in 150 mM NaCl at 70°C.
 - Observation: The solution must turn from cloudy to optically clear. If it remains cloudy, the lipids are not fully dissolved (micelles).
- Conjugation (The Critical Mix):
 - While the Palmitate is at 70°C and BSA is at 37°C, transfer the Palmitate solution into the BSA solution.^[4]
 - Action: Add slowly (5 mL aliquots) while stirring.
 - Result: A 6:1 molar ratio complex.^{[3][5][6]}
- Finalization:

- Stir at 37°C for 1 hour.
- Adjust pH to 7.4 using dilute NaOH or HCl.
- Filter Sterilize: Use a 0.22
m PES membrane. Do not use nitrocellulose (binds proteins).



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Figure 2: The temperature-dependent conjugation workflow. Maintaining the 70°C/37°C differential is critical to prevent precipitation.

Part 4: Metabolic Tracing Applications

Beta-Oxidation Flux

When cells utilize Potassium Palmitate 1-13C:

- Uptake: Enters cell via CD36/FATP.
- Activation: Converted to Palmitoyl-CoA (1-13C).
- Transport: Enters mitochondria via CPT1.
- -Oxidation: The C1 label is cleaved in the first turn of the spiral.

- Output:

C-Acetyl-CoA + C14-Acyl-CoA.

- Detection: The

C label enters the TCA cycle, appearing as citrate (M+1) or CO₂ (if using respiratory analysis).

Data Interpretation Table[7][8]

Metabolite Detected	Mass Shift	Metabolic Meaning
Palmitate (Intracellular)	M+1	Total uptake of tracer.
Acetyl-CoA	M+1	Product of -oxidation.
Citrate	M+1	Entry of Acetyl-CoA into TCA cycle.
Malate/Fumarate	M+1 / M+2	Propagation through TCA cycle.

References

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